Scientific Field: Pharmaceutical Chemistry
Summary of the Application: This compound was used in a study to investigate its cytotoxicity against breast cancer cell lines and its photophysical properties.
Methods of Application or Experimental Procedures: The compound was synthesized and its cytotoxicity was tested against breast cancer cell lines.
Results or Outcomes: The compound demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin.
Scientific Field: Organic Chemistry
Summary of the Application: This compound was used in the synthesis of bioactive 2-amino-4H-benzo[b]pyrans.
Methods of Application or Experimental Procedures: The compound was used in a one-pot multicomponent synthesis of 2-amino-4H-benzo[b]pyran derivatives.
2-Amino-4-bromonicotinonitrile is a chemical compound with the molecular formula and a molecular weight of approximately 202.02 g/mol. It features a bromine atom at the 4-position of the pyridine ring, alongside an amino group and a nitrile functional group. This compound is a derivative of nicotinonitrile, which is known for its applications in medicinal chemistry and organic synthesis.
The reactivity of 2-Amino-4-bromonicotinonitrile can be illustrated through several chemical transformations:
These reactions make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.
2-Amino-4-bromonicotinonitrile exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Research indicates that compounds with similar structures often show inhibition against various cancer cell lines and possess antibacterial properties. The presence of the bromine atom may enhance its biological activity by influencing the compound's interaction with biological targets.
Several synthesis methods for 2-Amino-4-bromonicotinonitrile have been reported:
The applications of 2-Amino-4-bromonicotinonitrile are diverse:
Studies on the interactions of 2-Amino-4-bromonicotinonitrile with biological macromolecules are crucial for understanding its mechanism of action. Research has shown that this compound can form complexes with proteins and nucleic acids, potentially influencing cellular processes. Interaction studies often involve techniques such as molecular docking and spectroscopy to elucidate binding affinities and modes.
Several compounds share structural similarities with 2-Amino-4-bromonicotinonitrile, including:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Amino-5-bromonicotinonitrile | 709652-82-4 | Similar structure with a different bromine position |
5-Bromo-4-methylnicotinonitrile | 890092-52-1 | Contains a methyl group instead of an amino group |
2-Amino-5-bromonicotinaldehyde | 206997-15-1 | Aldehyde functional group instead of nitrile |
The uniqueness of 2-Amino-4-bromonicotinonitrile lies in its specific arrangement of functional groups, which contributes to its distinct biological activity and reactivity profile compared to similar compounds. Its potential applications in drug development and material science further highlight its significance within this class of compounds.